2-Chloro-4-methylaniline

Catalog No.
S584947
CAS No.
615-65-6
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylaniline

CAS Number

615-65-6

Product Name

2-Chloro-4-methylaniline

IUPAC Name

2-chloro-4-methylaniline

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)Cl

Solubility

SLIGHTLY SOL IN WATER, ACETONE

Synonyms

(2-Chloro-4-methylphenyl)amine; 1-Amino-2-chloro-4-methylbenzene; 2-Chloro-p-toluidine; 3-Chloro-4-aminotoluene; 4-Amino-3-chlorotoluene; 4-Methyl-2-chloroaniline; NSC 60120

Canonical SMILES

CC1=CC(=C(C=C1)N)Cl

Here are some specific examples of its use in research:

  • Environmental analysis: Researchers have used 2-chloro-4-methylaniline to help identify and measure aniline derivatives in environmental water samples. This is done using a technique called supported liquid membrane extraction followed by liquid chromatography [].
  • Analysis of amines: Another research application involves using 2-chloro-4-methylaniline to detect and measure amines in environmental water samples. This is achieved using gas chromatography-mass spectrometry [].

2-Chloro-4-methylaniline, also known as 4-chloro-o-toluidine (OCPT), is an aromatic amine compound. It is a colorless solid at room temperature []. OCPT is an intermediate in the production of various chemicals, but its most significant use has been as a precursor to certain azo dyes []. However, due to its carcinogenic properties, the production of OCPT has significantly declined [].


Molecular Structure Analysis

The molecular structure of OCPT consists of a benzene ring with a chlorine atom attached at the second position (ortho) and a methyl group (CH3) attached at the fourth position (para) relative to the amine group (NH2) []. The presence of the amine group makes OCPT a nucleophile, meaning it can donate an electron pair to form a bond with another atom []. The chlorine atom, on the other hand, is a weak electron-withdrawing substituent, slightly reducing the electron density on the benzene ring [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing OCPT involves the ammonolysis of 2-chloro-4-methyltoluene (2-chloro-p-xylene). This reaction involves treating the chlorotoluene with ammonia (NH3) at elevated temperatures and pressures [].

C7H7Cl + NH3 -> C7H8ClN + H22-chloro-p-xylene        OCPT             hydrogen

Other Reactions:

OCPT can undergo various reactions typical of aromatic amines. These include:

  • Condensation reactions with aldehydes and ketones to form Schiff bases.
  • Electrophilic aromatic substitution reactions, where the relatively electron-rich ring can be attacked by electrophiles (electron-deficient species).

Physical and Chemical Properties

  • Melting point: 43-45 °C []
  • Boiling point: 241 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, benzene, and acetone [].
  • Stability: Stable under normal storage conditions. Can decompose upon heating [].

Mechanism of Action (Not Applicable)

Currently, there is no scientific research readily available on the specific mechanism of action of OCPT in biological systems.

OCPT is considered a hazardous compound due to the following reasons:

  • Toxicity: Studies have shown OCPT to be carcinogenic in animals []. It is suspected to be a human carcinogen as well [].
  • Skin and eye irritant: Contact with OCPT can cause skin and eye irritation [].
  • Environmental hazard: OCPT is toxic to aquatic organisms [].

XLogP3

1.9

Boiling Point

220.0 °C
219 °C @ 732 MM HG

Density

1.151 @ 20 °C

Melting Point

7.0 °C
7 °C

UNII

K59ISJ2KO1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (86.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

615-65-6

Wikipedia

2-chloro-p-toluidine

General Manufacturing Information

Benzenamine, 2-chloro-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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